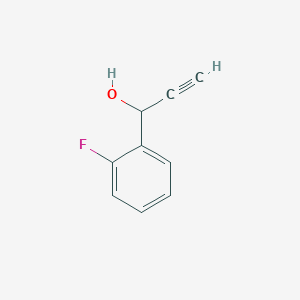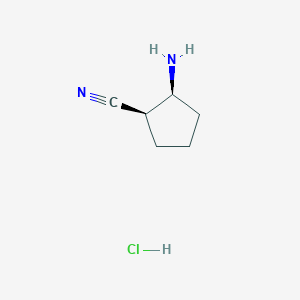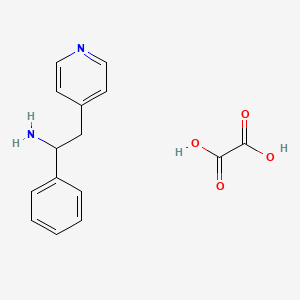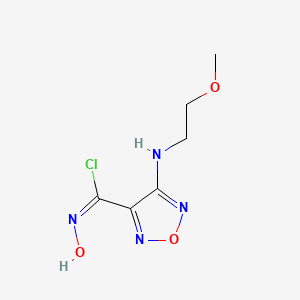
(S)-2-amino-2-methyl-3-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-2-methyl-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article due to its specific biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methyl-3-phenylpropan-1-one with a chiral borane complex can yield this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques. This can include the use of chiral chromatography or crystallization methods to separate the desired enantiomer from a racemic mixture. Additionally, biocatalytic methods using enzymes that selectively produce the (S)-enantiomer are also employed due to their efficiency and environmental benefits.
化学反应分析
Types of Reactions
(S)-2-amino-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction can produce primary or secondary amines.
科学研究应用
(S)-2-amino-2-methyl-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for various receptors.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which (S)-2-amino-2-methyl-3-phenylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-amino-2-methyl-3-phenylpropan-1-ol: The enantiomer of the (S)-form, with different biological activity.
2-amino-2-methyl-3-phenylpropan-1-one: The ketone precursor used in the synthesis of the target compound.
2-amino-2-methyl-3-phenylpropan-1-amine: A related amine with similar structural features.
Uniqueness
(S)-2-amino-2-methyl-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral biological targets makes it valuable in medicinal chemistry and drug development.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-methyl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m0/s1 |
InChI 键 |
HYRNHINXZCYRME-JTQLQIEISA-N |
手性 SMILES |
C[C@](CC1=CC=CC=C1)(CO)N |
规范 SMILES |
CC(CC1=CC=CC=C1)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)





![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)





